molecular formula C6H7N5 B13622965 1-methyl-5-(1H-pyrazol-4-yl)-1H-1,2,3-triazole

1-methyl-5-(1H-pyrazol-4-yl)-1H-1,2,3-triazole

Cat. No.: B13622965
M. Wt: 149.15 g/mol
InChI Key: WRVZUZDOIYARNL-UHFFFAOYSA-N
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Description

1-Methyl-5-(1H-pyrazol-4-yl)-1H-1,2,3-triazole is a heterocyclic compound that features both pyrazole and triazole rings

Properties

Molecular Formula

C6H7N5

Molecular Weight

149.15 g/mol

IUPAC Name

1-methyl-5-(1H-pyrazol-4-yl)triazole

InChI

InChI=1S/C6H7N5/c1-11-6(4-9-10-11)5-2-7-8-3-5/h2-4H,1H3,(H,7,8)

InChI Key

WRVZUZDOIYARNL-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CN=N1)C2=CNN=C2

Origin of Product

United States

Preparation Methods

The synthesis of 1-methyl-5-(1H-pyrazol-4-yl)-1H-1,2,3-triazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with hydrazine, followed by cyclization with sodium azide under acidic conditions . Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as the use of catalysts and controlled temperature and pressure environments.

Chemical Reactions Analysis

1-Methyl-5-(1H-pyrazol-4-yl)-1H-1,2,3-triazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the triazole ring, often using reagents like alkyl halides or acyl chlorides.

    Cycloaddition: The compound can participate in cycloaddition reactions, forming larger heterocyclic systems.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted pyrazole and triazole derivatives.

Scientific Research Applications

1-Methyl-5-(1H-pyrazol-4-yl)-1H-1,2,3-triazole has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated as a potential pharmaceutical agent due to its ability to interact with various biological targets.

    Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which 1-methyl-5-(1H-pyrazol-4-yl)-1H-1,2,3-triazole exerts its effects often involves interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved can include signal transduction cascades, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

1-Methyl-5-(1H-pyrazol-4-yl)-1H-1,2,3-triazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combined pyrazole and triazole rings, which confer distinct chemical reactivity and potential biological activities.

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